

Introduction: The Analytical Imperative for 2-Bromocinnamic Acid

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Compound of Interest

Compound Name:	2-Bromocinnamic acid
CAS No.:	7345-79-1
Cat. No.:	B3021670

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2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its utility stems from the unique electronic and steric properties imparted by the bromine substituent at the ortho position of the phenyl ring, combined with the reactivity of the acrylic acid moiety.[2] Accurate and unambiguous structural confirmation is paramount to ensure the desired reactivity and biological activity in downstream applications. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a complete analytical portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For **2-Bromocinnamic acid**, both ^1H and ^{13}C NMR are indispensable.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is frequently used for cinnamic acids due to its excellent solvating power for carboxylic acids and its chemical shift, which does not interfere with the key signals of the analyte.[1][3][4] The selection of a high-field spectrometer (e.g., 300 or 400 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.[3][4]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The key is to understand how the electron-withdrawing bromine atom and the conjugated system influence the chemical shifts.

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically in the 10-13 ppm range, due to hydrogen bonding.[5]
- Vinyl Protons (-CH=CH-): These two protons appear as distinct doublets. The proton β to the carbonyl group (closer to the phenyl ring) is typically found further downfield than the α proton. A crucial diagnostic feature is their coupling constant (J). A large coupling constant of approximately 15-16 Hz is definitive proof of a trans (E) configuration of the double bond.[5]
- Aromatic Protons (C₆H₄): The four protons on the substituted benzene ring present a complex splitting pattern. The ortho-bromo substituent disrupts the symmetry seen in unsubstituted cinnamic acid, leading to distinct signals for each proton.[5][6] These typically appear as a multiplet in the 7.3-7.8 ppm region.

Table 1: Representative ¹H NMR Data for **2-Bromocinnamic acid** in DMSO-d6[1][3]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~12.5	Broad Singlet	-	1H	-COOH
~7.8	Doublet	~16.0	1H	β -Vinyl H
~7.7	Multiplet	-	2H	Aromatic H
~7.4	Multiplet	-	2H	Aromatic H
~6.6	Doublet	~16.0	1H	α -Vinyl H

¹³C NMR Spectrum Analysis

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework.

- Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears around 167-173 ppm.[7]
- Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine (C-Br) is identifiable, as are the other five aromatic carbons. The ipso-carbon (attached to the vinyl group) is often weak.[4]
- Vinyl Carbons: The two vinyl carbons are found between ~120 and 145 ppm. The β -carbon is typically more deshielded than the α -carbon due to resonance with the carbonyl group.

Table 2: Representative ¹³C NMR Data for **2-Bromocinnamic acid** in DMSO-d6[1][4]

Chemical Shift (δ) ppm	Assignment
~167.8	C=O (Carboxylic Acid)
~142.5	β -Vinyl C-H
~134.3	Aromatic C
~132.1	Aromatic C-H
~130.5	Aromatic C-H
~128.7	Aromatic C-H
~128.2	Aromatic C-H
~122.8	Aromatic C-Br
~120.2	α -Vinyl C-H

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices

The sample can be prepared as a KBr (potassium bromide) disk or analyzed using an Attenuated Total Reflectance (ATR) accessory.[8] KBr provides a classic transmission spectrum, while ATR is often faster and requires minimal sample preparation. The choice depends on available equipment and desired sample throughput.

Interpretation of Key Vibrational Modes

The IR spectrum of **2-Bromocinnamic acid** is characterized by several key absorption bands that confirm its structure.

- O-H Stretch: A very broad absorption band is observed from ~ 2500 to 3300 cm^{-1} , which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[9][10]
- C=O Stretch: A strong, sharp absorption appears around 1680 - 1700 cm^{-1} . This frequency is indicative of a carbonyl group in a carboxylic acid that is conjugated with both a double bond and an aromatic ring, which lowers the frequency from a non-conjugated acid.[9][11]
- C=C Stretch: Two distinct C=C stretching vibrations are present. The alkene C=C stretch appears around 1620 - 1630 cm^{-1} , and the aromatic ring C=C stretches are typically seen near 1580 and 1500 cm^{-1} . [9]
- C-H Bends: Out-of-plane C-H bending for the trans-disubstituted alkene gives a strong band around 980 cm^{-1} . Bending vibrations for the ortho-disubstituted benzene ring also appear in the fingerprint region (below 1500 cm^{-1}). [9]

Table 3: Key IR Absorption Bands for **2-Bromocinnamic acid**[8][9][12]

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
2500-3300	Broad, Strong	O-H Stretch (Carboxylic Acid Dimer)
~ 1685	Strong	C=O Stretch (Conjugated Carboxylic Acid)
~ 1625	Medium	C=C Stretch (Alkene)
$\sim 1580, \sim 1500$	Medium	C=C Stretch (Aromatic Ring)
~ 980	Strong	=C-H Bend (trans-Alkene, out-of-plane)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices

Electron Impact (EI) is a common ionization technique for this type of molecule. It provides a distinct molecular ion peak and rich fragmentation data that acts as a molecular fingerprint. The key insight for any bromo-compound is to anticipate the isotopic signature of bromine.

Molecular Ion and Isotopic Pattern

The molecular formula of **2-Bromocinnamic acid** is $C_9H_7BrO_2$. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , with a near 1:1 natural abundance. Consequently, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M^+) and any bromine-containing fragments. These peaks will be separated by 2 m/z units and have nearly equal intensity. The monoisotopic mass is approximately 225.96 g/mol. [8]

Fragmentation Analysis

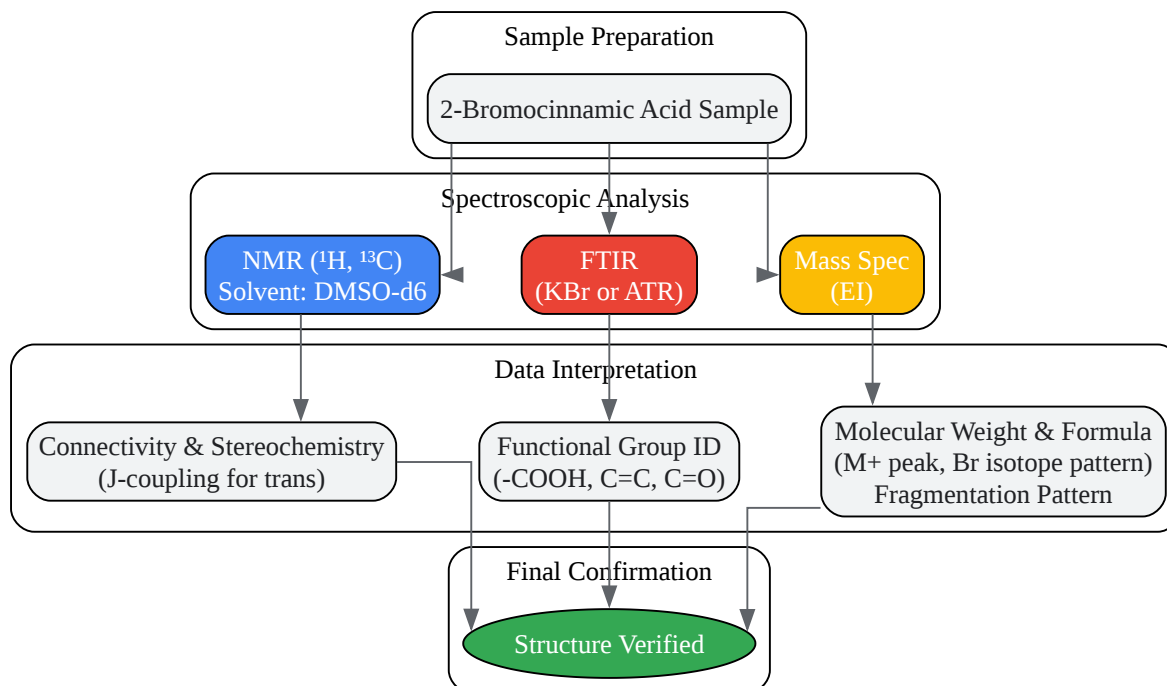
Under EI conditions, the molecular ion of **2-Bromocinnamic acid** undergoes fragmentation, providing structural clues.

- Loss of Bromine: The C-Br bond is relatively weak. The loss of the bromine radical ($\cdot Br$) from the molecular ion is a dominant fragmentation pathway for ortho-substituted halocinnamic acids. This gives rise to a significant peak at m/z 147 ($[M-Br]^+$).
- Loss of Hydroxyl Radical: Cleavage of the O-H bond can occur, leading to a peak at m/z 209/211 ($[M-OH]^+$). [13][14]
- Loss of Carboxyl Group: Decarboxylation can occur via the loss of a $\cdot COOH$ radical, resulting in a peak at m/z 181/183 ($[M-COOH]^+$). [13]

The base peak in the GC-MS data from PubChem is listed as m/z 147, strongly supporting the loss of bromine as the primary fragmentation event. [8]

Integrated Spectroscopic Workflow

A robust analytical conclusion is drawn not from a single technique, but from the confluence of all data. The workflow below illustrates this integrated approach.



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Caption: Integrated workflow for the spectroscopic characterization of **2-Bromocinnamic acid**.

Experimental Protocols

The following protocols provide a standardized approach for acquiring high-quality spectroscopic data for **2-Bromocinnamic acid**.

Protocol 1: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Bromocinnamic acid** directly into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6) to the NMR tube.

- **Dissolution:** Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
- **Data Acquisition:** Insert the sample into the NMR spectrometer.[15] Acquire a ^1H spectrum, followed by a ^{13}C spectrum. Standard acquisition parameters for organic molecules are typically sufficient.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak of DMSO- d_6 (δ ~2.50 ppm) and the ^{13}C spectrum accordingly (δ ~39.52 ppm).[4]

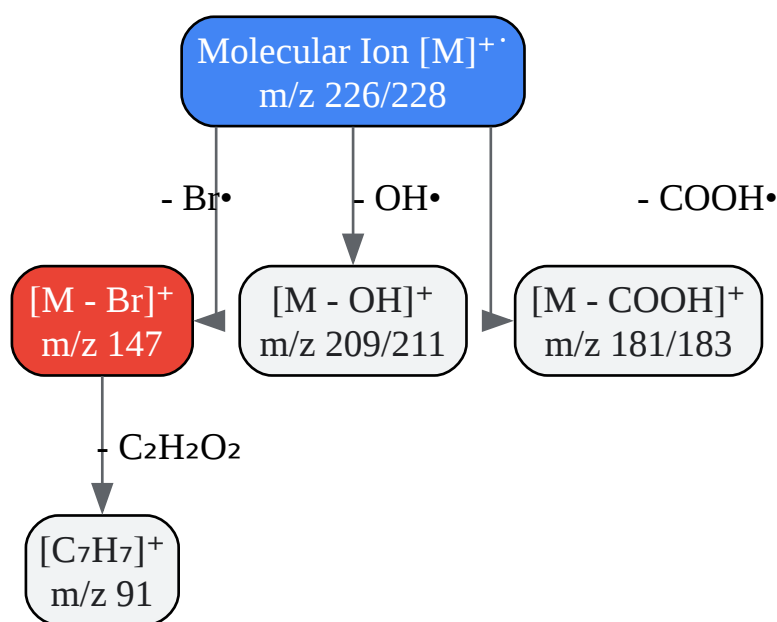
Protocol 2: FTIR Spectroscopy (ATR Method)

- **Background Scan:** Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR unit. This is crucial for removing atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Sample Application:** Place a small amount (a few milligrams) of solid **2-Bromocinnamic acid** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible results.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm^{-1}). Identify and label the key absorption bands.

Protocol 3: Mass Spectrometry (GC-MS with EI)

- **Sample Preparation:** Prepare a dilute solution of **2-Bromocinnamic acid** (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- **Instrument Setup:** Use a gas chromatograph equipped with a standard capillary column (e.g., DB-5ms) coupled to a mass spectrometer. Set an appropriate temperature program for the GC oven to ensure the compound elutes as a sharp peak.

- Injection: Inject 1 μL of the prepared solution into the GC inlet.
- Ionization & Analysis: As the compound elutes from the GC column, it enters the MS source where it is ionized by electron impact (typically at 70 eV). The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400 amu).
- Data Interpretation: Analyze the mass spectrum corresponding to the GC peak of **2-Bromocinnamic acid**. Identify the molecular ion peak (M^+) and its $M+2$ isotope peak. Propose structures for the major fragment ions.



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